REACTION_SMILES
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[C:27](=[O:28])([OH:29])[O-:30].[CH3:20][O:21][S:22]([O:23][CH3:24])(=[O:25])=[O:26].[F:1][C:2]([c:3]1[c:4]([C:5](=[O:6])[OH:7])[c:8]([C:12]([F:13])([F:14])[F:15])[cH:9][cH:10][cH:11]1)([F:16])[F:17].[Na+:19].[Na+:31].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1.[OH-:18]>>[F:1][C:2]([c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:20])[c:8]([C:12]([F:13])([F:14])[F:15])[cH:9][cH:10][cH:11]1)([F:16])[F:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c(C(F)(F)F)cccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COC(=O)c1c(C(F)(F)F)cccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |